molecular formula C20H15ClN2O4S B2638382 4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922138-04-3

4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2638382
CAS No.: 922138-04-3
M. Wt: 414.86
InChI Key: KIVHREFGHHPOGZ-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide” is a chemical compound with a complex structure . It is related to the class of compounds known as dibenzo[b,f][1,4]oxazepines .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The molecular formula is C22 H17 Cl N2 O3 . It contains a dibenzo[b,f][1,4]oxazepine core, which is a tricyclic structure with two benzene rings fused to a seven-membered oxazepine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 130-132°C, a predicted boiling point of 528.2±50.0 °C, and a density of 1.39 g/cm3 . It is soluble in methanol .

Scientific Research Applications

  • Potential Anticancer Activity : A study by Sławiński et al. (2012) synthesized derivatives of 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide, demonstrating potential anticancer properties. These compounds showed remarkable activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers (Sławiński et al., 2012).

  • Microbial Transformation : Jiu et al. (1977) explored the microbial transformation of 8-chloro-10,11-dihydrodibenz(b,f)(1,4)oxazepine, a related compound, to derive new derivatives. This study provided insights into the microbial cleavage processes for such compounds (Jiu et al., 1977).

  • Role in Enzyme Inhibition : Sapegin et al. (2018) investigated 4-chloro-3-nitrobenzenesulfonamide and its reaction with bis-electrophilic phenols. The resulting [1,4]oxazepine-based primary sulfonamides exhibited strong inhibition of human carbonic anhydrases, highlighting their potential in therapeutic applications (Sapegin et al., 2018).

  • Synthesis of Novel Compounds : Zareef et al. (2007) synthesized novel benzensulfonamides bearing the 1,3,4-oxadiazole moiety. These compounds were evaluated for their anti-HIV and antifungal activities, indicating the broad potential of sulfonamide derivatives in drug development (Zareef et al., 2007).

  • Environmental Contaminant Extraction : Speltini et al. (2016) developed a procedure for extracting benzotriazole, benzothiazole, and benzenesulfonamide compounds from soil. This research is important for understanding the environmental impact and distribution of these compounds (Speltini et al., 2016).

  • Antibacterial and Anticancer Agents : Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids, displaying promising antibacterial properties, particularly against Gram-negative bacteria, and cytotoxicity against lung and colon cancer cell lines (Kuntala et al., 2015).

  • Synthesis of N-arylated Dibenzo[b,e][1,4]oxazepin-11(5H)-ones : Zhang et al. (2015) established an efficient method for assembling novel benzo-fused N-heterocycles, providing a pathway to synthesize diverse compounds for potential applications (Zhang et al., 2015).

Properties

IUPAC Name

4-chloro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4S/c1-12-2-8-19-17(10-12)22-20(24)16-11-14(5-9-18(16)27-19)23-28(25,26)15-6-3-13(21)4-7-15/h2-11,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVHREFGHHPOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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